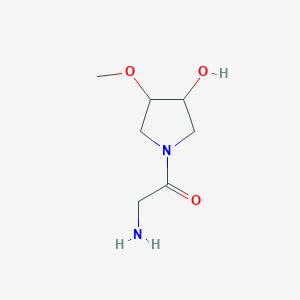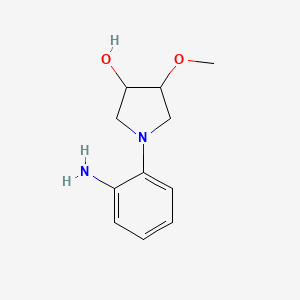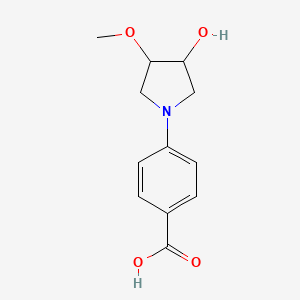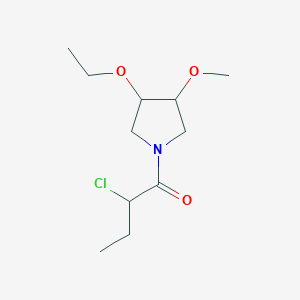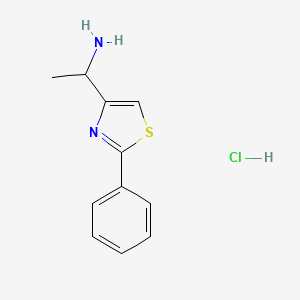
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amin-Hydrochlorid
Übersicht
Beschreibung
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien gefunden . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Analgetische Aktivität
Verbindungen, die mit dem Thiazolgerüst verwandt sind, zeigen analgetische (schmerzlindernde) Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel.
Entzündungshemmende Aktivität
Thiazolderivate wurden auch als entzündungshemmend gefunden . Sie könnten potenziell bei der Behandlung von Erkrankungen eingesetzt werden, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis.
Antibakterielle Aktivität
Thiazolderivate haben eine antimikrobielle Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht . Sulfathiazol, ein Thiazolderivat, ist beispielsweise ein antimikrobielles Medikament .
Antivirale Aktivität
Thiazolderivate zeigen antivirale Eigenschaften . Ritonavir, ein antiretrovirales Medikament, enthält beispielsweise einen Thiazolanteil .
Antitumor- oder Zytotoxische Aktivität
Thiazolderivate zeigen Antitumor- oder zytotoxische Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Krebsbehandlungen.
Neuroprotektive Aktivität
Thiazolderivate zeigen neuroprotektive Eigenschaften . Dies deutet darauf hin, dass sie potenziell bei der Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnten.
Antiepileptische Aktivität
Thiazolderivate zeigen antikonvulsive Eigenschaften . Dies deutet darauf hin, dass sie potenziell bei der Behandlung von Erkrankungen eingesetzt werden könnten, die durch Krampfanfälle gekennzeichnet sind, wie z. B. Epilepsie.
Wirkmechanismus
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, have been reported to exhibit a broad range of biological activities . They have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole and imidazole derivatives interact with their targets in various ways, leading to their wide range of biological activities .
Biochemical Pathways
Thiazole and imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole and imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function. These interactions are crucial for its biological activity and potential therapeutic applications.
Cellular Effects
The effects of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes.
Molecular Mechanism
At the molecular level, 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride exerts its effects through several mechanisms. It binds to enzymes and proteins, inhibiting or activating their activity. This binding can lead to conformational changes in the biomolecules, affecting their function. The compound also influences gene expression by interacting with DNA or transcription factors, leading to changes in the transcription of specific genes. These molecular interactions are critical for its biological activity and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can also result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial activity. At high doses, it can cause toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit certain bacterial enzymes, disrupting their metabolic processes and leading to cell death . These interactions are essential for its antimicrobial activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. For instance, it can be transported into bacterial cells via specific transporters, where it exerts its antimicrobial effects . These interactions are crucial for its therapeutic potential and effectiveness.
Subcellular Localization
The subcellular localization of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride affects its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it can localize to the bacterial cell membrane, where it disrupts membrane integrity and inhibits cell growth . These localization patterns are essential for its biological activity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(2-phenyl-1,3-thiazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8(12)10-7-14-11(13-10)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXSUSNFNKBUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


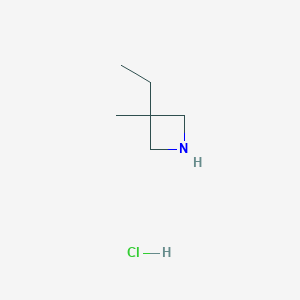
![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
![Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1477985.png)
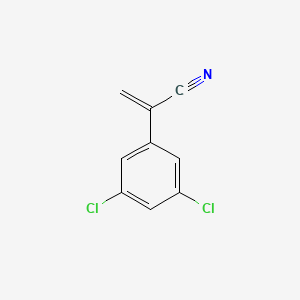
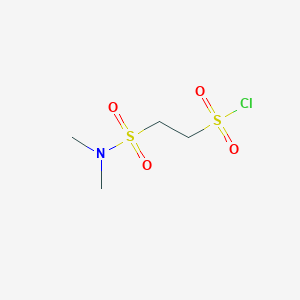
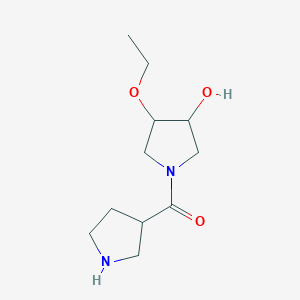

![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)

